4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including reactions like Friedel-Crafts acylation, condensation with diethyl succinate, dehydration, and hydrolysis. For example, the synthesis of a pharmaceutical intermediate with a similar structure to "4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" achieved a yield of 41.9% with a purity of 99.7%, demonstrating the complexity and efficiency of synthetic pathways in organic chemistry (Yu Ma, 2000).
Molecular Structure Analysis
The molecular structure of "4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" and its derivatives can be characterized using various spectroscopic techniques. For instance, a novel carboxylic acid derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, mass spectrometry, and single crystal X-ray structural analysis, revealing its dimerization through short intramolecular OH⋯O hydrogen bonds (M. Sirajuddin et al., 2015).
Chemical Reactions and Properties
"4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid" and its analogs participate in a variety of chemical reactions, including interactions with nitrogen-containing nucleophiles to synthesize novel amino acid derivatives and heterocyclic compounds, some of which exhibited antimicrobial activities against different strains of bacteria (S. El-Sakka et al., 2014).
Scientific Research Applications
Inhibitory Effects on Porcine Liver Glycolic Acid Oxidase : Derivatives of 2,4-dioxobutanoic acid, including 4-substituted types, have shown potent inhibitory effects on porcine liver glycolic acid oxidase. This suggests potential applications in medicinal chemistry (Williams et al., 1983).
Induction of Apoptosis in Lymphoid Cells : Methional, derived from 4-methylthio-2-oxobutanoic acid, has been identified as a potent inducer of apoptosis in BAF3 lymphoid cells, indicating its significance in cellular biology and potentially in cancer research (Quash et al., 1995).
Synthesis of Pharmaceutical Intermediates : A study reported the successful synthesis of a compound closely related to 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid, highlighting its application in pharmaceutical intermediate production (Yu Ma, 2000).
Cancer Chemoprevention : Certain derivatives, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown potential as cancer chemopreventive agents, especially in colon and tongue cancers (Curini et al., 2006).
Redox Properties in Chemical Reactions : Alkyl-substituted 4-aryl-2,4-dioxobutanoic acids exhibit interesting redox properties at various pH levels, which could be significant in electrochemical and pharmacological studies (Cvijetić et al., 2017).
Inhibition of Leukotriene D4 and Bronchospasm : Novel benzoheterocyclic derivatives have shown broad inhibitory activity against leukotriene D4 and induced bronchospasm, suggesting their potential in treating respiratory conditions (Musser et al., 1987).
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-3-7(5-8)9(12)6-10(13)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUAIOMDWMRIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333518 | |
Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |
CAS RN |
105356-66-9 | |
Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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